molecular formula C18H15N5O3 B3011466 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1797966-13-2

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B3011466
CAS No.: 1797966-13-2
M. Wt: 349.35
InChI Key: FDDDUAPTAGZPLB-UHFFFAOYSA-N
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Description

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that features a unique combination of indole, pyridazine, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridazine intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include acylating agents, oxidizing agents, and catalysts to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group diversity.

Mechanism of Action

The mechanism by which 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. Further research is needed to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide: shares structural similarities with other indole and pyridazine derivatives, such as:

Uniqueness

What sets this compound apart is its combination of three distinct heterocyclic moieties, which may confer unique biological activities and chemical reactivity

Properties

IUPAC Name

2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-12-10-15(21-26-12)19-17(24)11-23-18(25)7-6-16(20-23)22-9-8-13-4-2-3-5-14(13)22/h2-10H,11H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDDUAPTAGZPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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